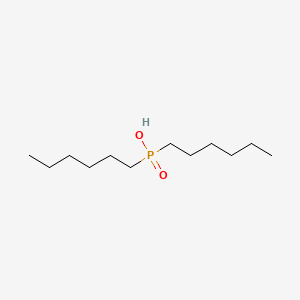

Dihexylphosphinic acid

Description

Dihexylphosphinic acid (DHPA) is a dialkylphosphinic acid with linear hexyl chains. It is synthesized via free radical addition reactions, typically using di-tert-butyl peroxide (DTBP) as an initiator at ~130°C . DHPA belongs to a class of organophosphorus extractants notable for their lack of ester oxygen atoms, which confers higher pKa values compared to phosphoric or phosphonic acid derivatives. This property allows DHPA to extract metal ions at lower aqueous phase acidity, simplifying stripping processes .

Properties

IUPAC Name |

dihexylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O2P/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKCHGKFHQDOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227262 | |

| Record name | Phosphinic acid, dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7646-81-3 | |

| Record name | P,P-Dihexylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYLPHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTF9BL39F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

Preparation of Hexylmagnesium Bromide: Hexyl bromide is reacted with magnesium in anhydrous ether to form hexylmagnesium bromide.

Reaction with Phosphorus Trichloride: Hexylmagnesium bromide is then reacted with phosphorus trichloride to form dihexylphosphinic chloride.

Hydrolysis: The dihexylphosphinic chloride is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dihexylphosphinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dihexylphosphinic oxide.

Reduction: Reduction reactions can convert it to dihexylphosphine.

Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.

Major Products

Oxidation: Dihexylphosphinic oxide.

Reduction: Dihexylphosphine.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Dihexylphosphinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: It serves as a precursor for the synthesis of biologically active phosphinic acid derivatives.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.

Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dihexylphosphinic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the phosphinic acid group allows it to mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Differences

Dialkylphosphinic acids differ in alkyl chain length, branching, and electronic properties, which directly influence their extraction performance:

DHPA vs. Didecylphosphinic Acid (DDPA) :

- Alkyl Groups : DHPA (C6 linear) vs. DDPA (C10 linear).

- Extraction Efficiency : Both extract Co²⁺ before Ni²⁺, but DDPA’s longer chains slightly improve lipophilicity, enhancing metal ion partitioning into the organic phase .

- Separation Ability : DHPA exhibits a larger ΔpH¹/₂ (pH difference for 50% Co/Ni extraction) than DDPA. However, DDPA’s moderate chain length balances solubility and selectivity better than DHPA .

DHPA vs. Di-(2,4,4-trimethylpentyl)phosphinic Acid (DTMPPA/Cyanex 272) :

- Alkyl Groups : DHPA (linear) vs. DTMPPA (branched 2,4,4-trimethylpentyl).

- Steric Effects : DTMPPA’s branched chains create steric hindrance, selectively favoring Co²⁺ coordination over Ni²⁺. This results in superior separation ability despite a smaller ΔpH¹/₂ compared to DHPA .

- Industrial Relevance : DTMPPA (Cyanex 272) is commercially preferred for Co/Ni separation due to its high selectivity and optimized synthesis protocols .

DHPA vs. Phosphoric/Phosphonic Acid Extractants :

- D2EHPA (Di-2-ethylhexyl phosphoric acid) :

- PC88A (2-Ethylhexyl phosphonic acid mono-ester): Structure: Phosphonic acid ester. Selectivity: High Co/Ni separation coefficient due to tailored ester groups, but operates at higher acidity than DHPA .

Extraction Performance and Separation Metrics

Key findings from Li et al. (2009) :

| Compound | pH¹/₂ (Co) | pH¹/₂ (Ni) | ΔpH¹/₂ (Co-Ni) | Separation Ability |

|---|---|---|---|---|

| DHPA | 4.2 | 5.8 | 1.6 | Lowest |

| DDPA | 4.0 | 5.3 | 1.3 | Moderate |

| DTMPPA | 3.8 | 4.9 | 1.1 | Highest |

Interpretation :

- A larger ΔpH¹/₂ (DHPA) indicates Co²⁺ extraction occurs at a significantly lower pH than Ni²⁺. However, DTMPPA’s smaller ΔpH¹/₂ is offset by its steeper extraction curves and higher separation factors (ratio of distribution coefficients), making it more industrially viable .

Comparison with Other Phosphinic Acids

Biological Activity

Dihexylphosphinic acid (DHPA) is a phosphinic acid derivative with potential applications in various biological contexts. Its structure, characterized by a phosphinic group attached to two hexyl chains, suggests unique interactions with biological systems. This article explores the biological activity of DHPA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C12H27O2P

- Molecular Weight : 230.33 g/mol

- CAS Number : 10450-60-9

This compound is soluble in organic solvents and exhibits amphiphilic properties due to its hydrophobic hexyl chains and hydrophilic phosphinic group.

- Enzyme Inhibition : DHPA acts as an inhibitor of various enzymes involved in amino acid metabolism. This inhibition can disrupt normal cellular functions, particularly in rapidly dividing cells such as cancer cells .

- Cytotoxic Effects : Studies have demonstrated that DHPA can induce cytotoxicity in human osteosarcoma cells (SAOS-2) and keratinocytes (HaCaT). The cytotoxic effects are dose-dependent, with significant cell viability reduction observed at concentrations of 1, 2.5, and 5 mM after 24 hours of treatment .

- Apoptosis Induction : DHPA has been shown to promote apoptosis in treated cells, as evidenced by morphological changes and DNA fragmentation analysis using Hoechst staining techniques .

Case Study 1: Cytotoxicity in Osteosarcoma Cells

A study evaluated the cytotoxic effects of DHPA on SAOS-2 cells. The results indicated:

- Concentration : 5 mM of DHPA resulted in a cell viability decrease of approximately 70%.

- Mechanism : The study suggested that DHPA induces apoptosis through the activation of p53-dependent pathways, which are crucial for cell cycle regulation and apoptosis .

Case Study 2: Effects on Keratinocytes

In another investigation focusing on HaCaT cells:

- Treatment Duration : Cells were treated for 24 hours with varying concentrations of DHPA.

- Findings : A significant reduction in cell viability was noted at higher concentrations (≥2.5 mM), indicating that DHPA may affect normal skin cell proliferation and survival .

Comparative Analysis

The following table summarizes the biological activities and effects observed with this compound compared to other phosphonic acids:

| Compound | Target Cells | Cytotoxicity (5 mM) | Mechanism of Action |

|---|---|---|---|

| This compound | SAOS-2, HaCaT | ~70% viability loss | Apoptosis induction via p53 pathway |

| Aminophosphonic Acids | Various | Variable | Enzyme inhibition affecting metabolism |

| Other Phosphonic Acids | Cancer cells | Moderate to high | Diverse mechanisms including apoptosis |

Research Findings

Recent research highlights the potential for this compound to be developed as an anti-cancer agent due to its ability to inhibit tumor cell growth and induce apoptosis. The findings suggest that further exploration into the pharmacodynamics and pharmacokinetics of DHPA is warranted, particularly regarding its use in combination therapies for cancer treatment.

Future Directions

Future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : Understanding the molecular pathways influenced by DHPA to identify potential biomarkers for treatment response.

- Therapeutic Applications : Investigating the use of DHPA in combination with existing chemotherapeutic agents to enhance anti-tumor efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.